Carbophenothion sulfone Carbophenothion sulfone
Brand Name: Vulcanchem
CAS No.: 16662-85-4
VCID: VC21200869
InChI: InChI=1S/C11H16ClO4PS3/c1-3-15-17(18,16-4-2)19-9-20(13,14)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3
SMILES: CCOP(=S)(OCC)SCS(=O)(=O)C1=CC=C(C=C1)Cl
Molecular Formula: C11H16ClO4PS3
Molecular Weight: 374.9 g/mol

Carbophenothion sulfone

CAS No.: 16662-85-4

Cat. No.: VC21200869

Molecular Formula: C11H16ClO4PS3

Molecular Weight: 374.9 g/mol

* For research use only. Not for human or veterinary use.

Carbophenothion sulfone - 16662-85-4

Specification

CAS No. 16662-85-4
Molecular Formula C11H16ClO4PS3
Molecular Weight 374.9 g/mol
IUPAC Name (4-chlorophenyl)sulfonylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane
Standard InChI InChI=1S/C11H16ClO4PS3/c1-3-15-17(18,16-4-2)19-9-20(13,14)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3
Standard InChI Key CBXRYOZUHFXMRF-UHFFFAOYSA-N
SMILES CCOP(=S)(OCC)SCS(=O)(=O)C1=CC=C(C=C1)Cl
Canonical SMILES CCOP(=S)(OCC)SCS(=O)(=O)C1=CC=C(C=C1)Cl

Introduction

Chemical Identity and Structural Characteristics

Carbophenothion sulfone is an oxidation product of carbophenothion, characterized by the conversion of the sulfide group to a sulfone group. The compound possesses a complex molecular structure incorporating aromatic, sulfur, phosphorus, and oxygen-containing functional groups that contribute to its unique chemical behavior and biological activity.

Basic Chemical Information

Carbophenothion sulfone is identified by the following parameters:

ParameterValue
Chemical FormulaC₁₁H₁₆ClO₄PS₃
Molecular Weight374.86 g/mol
CAS Registry Number16662-85-4
IUPAC Name(4-chlorophenyl)sulfonylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane
SynonymsR 1776, Phosphorodithioic acid S-[[(4-chlorophenyl)sulfonyl]methyl] O,O-diethyl ester

The molecular structure features a para-chlorophenyl group attached to a sulfonyl moiety, which connects to a phosphorodithioate group through a methylene bridge. This arrangement contributes to the compound's biological activity and environmental behavior .

Physicochemical Properties

The compound possesses several calculated properties that influence its environmental fate and biological interactions:

PropertyValue
XLogP33.7
Hydrogen Bond Acceptor Count6
Rotatable Bond Count8
Topological Polar Surface Area118
Heavy Atom Count20
Complexity419
Covalently-Bonded Unit Count1

These properties indicate that carbophenothion sulfone exhibits moderate lipophilicity and considerable complexity in its chemical structure, influencing its absorption, distribution, and biological interactions .

Synthesis and Production Methods

The synthesis of carbophenothion sulfone involves oxidation of the parent compound carbophenothion through well-established chemical processes. This section examines the synthetic routes, reaction conditions, and industrial production methods.

Synthetic Pathways

Carbophenothion sulfone is primarily synthesized through the oxidation of carbophenothion. The oxidation process involves the conversion of the sulfide functional group to a sulfone (SO₂) group, requiring specific oxidizing agents and controlled reaction conditions .

The typical synthetic route includes:

  • Starting with carbophenothion as the parent compound

  • Oxidation using appropriate oxidizing agents

  • Purification to obtain the desired product with high purity

Reaction Conditions and Reagents

The oxidation process typically employs strong oxidizing agents under controlled conditions:

Oxidizing AgentReaction ConditionsConsiderations
Hydrogen PeroxideControlled temperature, appropriate solventConcentration and pH must be carefully regulated
Potassium PermanganateAqueous or organic medium, controlled additionRequires careful handling due to strong oxidizing nature

The reaction conditions must be carefully monitored to prevent over-oxidation or side reactions that could lead to unwanted byproducts .

Chemical Reactivity and Transformation

Carbophenothion sulfone undergoes various chemical reactions that influence its environmental fate and biological effects. Understanding these reactions is crucial for assessing its persistence and potential transformation products.

Oxidation and Reduction Pathways

The compound can undergo further transformation through various reaction pathways:

Reaction TypeReagentsProducts
OxidationStrong oxidizing agentsSulfonic acids and other oxidized derivatives
ReductionLithium aluminum hydride, sodium borohydrideConversion back to sulfide derivatives
SubstitutionNucleophiles (amines, thiols)Various substituted derivatives

These reactions have significant implications for the compound's environmental persistence and potential metabolic pathways in biological systems .

Environmental Transformation

In environmental matrices, carbophenothion sulfone may undergo:

  • Hydrolysis - particularly at the phosphorodithioate group

  • Photolytic degradation - though limited due to its absorption characteristics

  • Microbial transformation - through various enzymatic processes

These processes contribute to the compound's environmental fate and determine its persistence in various ecosystems .

Biological Mechanism of Action

The biological effects of carbophenothion sulfone are primarily attributed to its ability to inhibit cholinesterase enzymes, a mechanism shared with many organophosphorus compounds.

Acetylcholinesterase Inhibition

Carbophenothion sulfone functions as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine. This inhibition leads to accumulation of acetylcholine at nerve synapses, resulting in continuous stimulation of cholinergic receptors .

The inhibition mechanism involves:

  • Interaction with the active site of AChE

  • Formation of a stable complex that prevents the normal enzymatic function

  • Accumulation of acetylcholine at neural junctions

  • Prolonged stimulation of cholinergic receptors

This mechanism is the basis for both its pesticidal efficacy and its potential toxicity to non-target organisms, including humans .

Comparison with Related Compounds

Carbophenothion sulfone shares structural features and mechanism of action with several related compounds:

CompoundRelationshipDistinguishing Features
CarbophenothionParent compoundContains sulfide rather than sulfone group
Carbophenothion sulfoxideRelated metaboliteContains sulfoxide (S=O) rather than sulfone (SO₂) group
Carbophenoxon sulfoneOxygen analogContains P=O instead of P=S group
Carbophenothion methyl sulfoneStructural variantDifferent substitution pattern

The unique sulfonyl group in carbophenothion sulfone confers distinct chemical properties and potentially different toxicological profiles compared to these related compounds .

Environmental Significance and Monitoring

Carbophenothion sulfone has gained attention as an environmental marker due to its persistence and stability in various environmental matrices.

Environmental Persistence

One of the most significant aspects of carbophenothion sulfone is its environmental persistence:

  • It can be detected in water and soil long after the degradation of the parent compound

  • This persistence makes it valuable as a biomarker for historical pesticide application

  • Detection in agricultural runoff can provide insights into past pesticide usage patterns

Its persistence is attributed to its chemical stability, particularly the stability of the sulfone group against environmental degradation processes .

Analytical Detection Methods

Various analytical techniques have been developed for the detection and quantification of carbophenothion sulfone in environmental samples:

Analytical TechniqueApplicationDetection Limits
Gas Chromatography-Mass Spectrometry (GC-MS)Environmental and food samplesParts per billion range
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Biological and environmental matricesHigh sensitivity detection
Gas Chromatography with specific detectorsRoutine monitoringVariable depending on detector

These analytical methods are crucial for environmental monitoring, regulatory compliance assessment, and research studies investigating the environmental fate of this compound .

Toxicological Profile

Research indicates that carbophenothion sulfone exhibits significant toxicity, primarily related to its cholinesterase-inhibiting properties.

Toxicity Comparison with Parent Compound

Carbophenothion itself is classified as highly toxic, with the EPA designating it as a Category I - highly toxic compound. The parent compound can cause various symptoms related to cholinesterase inhibition, including:

  • Gastrointestinal effects: vomiting, nausea, diarrhea

  • Neurological effects: mental confusion, weakness, drowsiness

  • Respiratory effects in cases of inhalation exposure

  • Potential long-term effects on red blood cell counts and adrenal gland function

Research on the metabolites of carbophenothion in rats has indicated that most metabolites, including the sulfone, are considerably less toxic than the parent compound, suggesting that metabolism generally represents a detoxification process rather than bioactivation .

Research Applications and Standards

Carbophenothion sulfone serves important functions in research, analytical chemistry, and environmental monitoring.

Analytical Standards and Reference Materials

High-purity carbophenothion sulfone is produced as an analytical standard for various applications:

ProducerProduct FormatApplication
LGC StandardsNeatAnalytical reference standard
Dr. EhrenstorferNeatEnvironmental analysis
TRCResearch chemicalMethod development and validation

These standards are essential for method development, instrument calibration, and quality control in environmental and food safety testing .

Environmental Monitoring Applications

The compound's utility in environmental science includes:

  • Tracking historical pesticide use through environmental sampling

  • Serving as a biomarker for assessing long-term environmental contamination

  • Supporting risk assessment of agricultural practices

Its detection in environmental samples can provide valuable information about the historical use of carbophenothion and potential environmental contamination.

Current Research Trends

Contemporary research on carbophenothion sulfone spans multiple scientific disciplines, reflecting its continued relevance in environmental science, toxicology, and analytical chemistry.

Analytical Method Development

Ongoing research focuses on developing increasingly sensitive and selective methods for detecting carbophenothion sulfone in various matrices:

  • Advanced chromatographic techniques coupled with sophisticated mass spectrometry

  • Sample preparation methodologies optimized for complex environmental samples

  • Multi-residue methods for simultaneous detection of multiple pesticide residues and their metabolites

Environmental Fate Studies

Current environmental research investigates:

  • The persistence and mobility of carbophenothion sulfone in different environmental compartments

  • Transformation pathways under various environmental conditions

  • Potential bioaccumulation in food chains

  • Correlation between detection and historical agricultural practices

Comparative Analysis with Related Compounds

Understanding carbophenothion sulfone in the context of related compounds provides valuable insights into its chemical behavior and biological effects.

Structural Relationships

Several related compounds share structural features with carbophenothion sulfone:

CompoundCAS NumberMolecular FormulaKey Structural Difference
Carbophenothion786-19-6C₁₁H₁₆ClO₂PS₃Contains sulfide instead of sulfone group
Carbophenothion sulfoxide17297-40-4C₁₁H₁₆ClO₃PS₃Contains sulfoxide instead of sulfone group
Carbophenoxon sulfone16662-87-6C₁₁H₁₆ClO₅PS₂Contains P=O instead of P=S group
Carbophenothion methyl sulfone62059-34-1C₉H₁₂ClO₄PS₃Contains methyl instead of ethyl groups

These structural relationships influence the compounds' chemical properties, environmental behavior, and biological activities .

Metabolic Relationships

In biological systems, particularly in mammals, carbophenothion undergoes metabolism to form various oxidative products:

  • Carbophenothion sulfoxide - initial oxidation product

  • Carbophenothion sulfone - further oxidation product

  • Oxygen analogs of both the sulfoxide and sulfone forms

  • Further metabolites from cleavage of chemical bonds

This metabolic pathway is important for understanding the fate and potential toxicity of carbophenothion in exposed organisms .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator